N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine
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Overview
Description
N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This reaction is carried out at room temperature, making it an efficient and convenient method for synthesizing fluoroisoxazoles.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Ethyl-4-fluorobenzo[d]isoxazol-3-one, while reduction may produce this compound derivatives with different functional groups.
Scientific Research Applications
N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:
4-Fluorobenzo[d]isoxazol-3-amine: Lacks the ethyl group, which may affect its biological activity and chemical properties.
N-Methyl-4-fluorobenzo[d]isoxazol-3-amine:
4-Chlorobenzo[d]isoxazol-3-amine: Substitutes a chlorine atom for the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
This compound stands out due to its specific combination of an ethyl group and a fluorine atom, which imparts unique chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9FN2O |
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Molecular Weight |
180.18 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H9FN2O/c1-2-11-9-8-6(10)4-3-5-7(8)13-12-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
ZQYVGUHRLMBYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NOC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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